molecular formula C20H21N5O5S B2943683 4-((2,6-dimethylmorpholino)sulfonyl)-N-(5-(pyridin-2-yl)-1,3,4-oxadiazol-2-yl)benzamide CAS No. 862809-63-0

4-((2,6-dimethylmorpholino)sulfonyl)-N-(5-(pyridin-2-yl)-1,3,4-oxadiazol-2-yl)benzamide

Cat. No. B2943683
CAS RN: 862809-63-0
M. Wt: 443.48
InChI Key: QTFMUTWTGGVABQ-UHFFFAOYSA-N
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Description

4-((2,6-dimethylmorpholino)sulfonyl)-N-(5-(pyridin-2-yl)-1,3,4-oxadiazol-2-yl)benzamide is a useful research compound. Its molecular formula is C20H21N5O5S and its molecular weight is 443.48. The purity is usually 95%.
BenchChem offers high-quality 4-((2,6-dimethylmorpholino)sulfonyl)-N-(5-(pyridin-2-yl)-1,3,4-oxadiazol-2-yl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-((2,6-dimethylmorpholino)sulfonyl)-N-(5-(pyridin-2-yl)-1,3,4-oxadiazol-2-yl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

H+/K+-ATPase Inhibitors Development

Compounds with similar functionalities have been studied for their potential as H+/K+-ATPase inhibitors, which are crucial in the development of antisecretory drugs for treating conditions like gastric acid secretion disorders. The study of benzimidazole sulfoxide derivatives showcases the relationship between the basicity of pyridine and its effects on stability and activity, demonstrating the intricate balance required for high potency and physiological stability (Ife et al., 1989).

Electrochemical Properties

Research on alkyl imidazolyl sulfoxides and sulfides, including those with pyridylmethyl groups, provides insights into their electrochemical reducibility. This is critical for applications in sensors, batteries, and other electrochemical devices. The study demonstrates how structural discrepancies affect electron densities and, consequently, the reducibility of these compounds (Johansson & Wendsjö, 1983).

Polymer Synthesis for Heavy Metal Removal

Novel polymers containing oxadiazole and pyridine moieties have been developed for environmental applications, such as the removal of heavy metals from aqueous solutions. These polymers demonstrate high thermal stability and good solubility in various organic solvents, highlighting their potential in environmental remediation efforts (Mansoori & Ghanbari, 2015).

Antimicrobial and Antitubercular Agents

Synthetic efforts have led to the creation of hydrazide analogs and derived oxadiazole, triazole, and pyrrole ring systems, showcasing potential antibacterial and antitubercular properties. Such studies underline the significance of structural modification in drug discovery, aiming to enhance efficacy against specific pathogens (Joshi et al., 2008).

Advanced Material Development

Research on soluble fluorinated polyamides containing pyridine and sulfone moieties for advanced material applications demonstrates the importance of such compounds in creating high-performance polymers. These polymers exhibit excellent thermal properties, solubility, and mechanical strength, making them suitable for a wide range of industrial applications (Liu et al., 2013).

properties

IUPAC Name

4-(2,6-dimethylmorpholin-4-yl)sulfonyl-N-(5-pyridin-2-yl-1,3,4-oxadiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N5O5S/c1-13-11-25(12-14(2)29-13)31(27,28)16-8-6-15(7-9-16)18(26)22-20-24-23-19(30-20)17-5-3-4-10-21-17/h3-10,13-14H,11-12H2,1-2H3,(H,22,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTFMUTWTGGVABQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NN=C(O3)C4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N5O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-((2,6-dimethylmorpholino)sulfonyl)-N-(5-(pyridin-2-yl)-1,3,4-oxadiazol-2-yl)benzamide

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